molecular formula C21H24BrNO8S B15039548 Diethyl 5-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B15039548
M. Wt: 530.4 g/mol
InChI Key: RUYAGKARIZJHNI-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(2-BROMO-3,4,5-TRIMETHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a thiophene ring substituted with various functional groups, including ethyl, bromo, trimethoxybenzamido, and methyl groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(2-BROMO-3,4,5-TRIMETHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur under basic conditions.

    Introduction of the Ethyl Groups: Ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Amidation: The trimethoxybenzamido group can be introduced through an amidation reaction between the corresponding acid chloride and an amine.

    Esterification: The carboxylate groups can be formed through esterification reactions using alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methyl group.

    Reduction: Reduction reactions can target the carbonyl groups and the bromine atom.

    Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring and methyl group.

    Reduction: Reduced forms of the carbonyl groups and debrominated products.

    Substitution: Substituted thiophene derivatives with various functional groups.

    Hydrolysis: Carboxylic acids derived from the ester groups.

Scientific Research Applications

2,4-DIETHYL 5-(2-BROMO-3,4,5-TRIMETHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural complexity and functional groups.

    Materials Science: Thiophene derivatives are known for their electronic properties, making this compound a candidate for use in organic electronics and conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(2-BROMO-3,4,5-TRIMETHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trimethoxybenzamido group suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions. The thiophene ring could participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds to 2,4-DIETHYL 5-(2-BROMO-3,4,5-TRIMETHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE include other thiophene derivatives with various substitutions. Some examples are:

    2,5-Diethylthiophene-3,4-dicarboxylate: Lacks the bromine and trimethoxybenzamido groups.

    5-Bromo-2,4-dimethylthiophene-3-carboxylate: Contains a bromine atom but different alkyl and carboxylate groups.

    3-Methyl-2,4-dicarboxythiophene: Lacks the ethyl and bromine substitutions.

The uniqueness of 2,4-DIETHYL 5-(2-BROMO-3,4,5-TRIMETHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24BrNO8S

Molecular Weight

530.4 g/mol

IUPAC Name

diethyl 5-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H24BrNO8S/c1-7-30-20(25)13-10(3)17(21(26)31-8-2)32-19(13)23-18(24)11-9-12(27-4)15(28-5)16(29-6)14(11)22/h9H,7-8H2,1-6H3,(H,23,24)

InChI Key

RUYAGKARIZJHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC

Origin of Product

United States

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